4-[(Piperazin-1-yl)methyl]-1H-indole, also known as 4-(piperazin-1-ylmethyl)-1H-indole dihydrochloride, is a chemical compound with the CAS Number 2060063-06-9. This compound is part of a class of indole derivatives that have garnered interest in medicinal chemistry due to their potential pharmacological properties. The structure features an indole ring substituted with a piperazine moiety, which is known for its biological activity and ability to interact with various receptors in the body.
This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information about its structure, synthesis methods, and applications. It is classified under indole derivatives, which are compounds containing a bicyclic structure comprised of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
The synthesis of 4-[(Piperazin-1-yl)methyl]-1H-indole typically involves several key steps:
The molecular formula for 4-[(Piperazin-1-yl)methyl]-1H-indole is C13H17N3, and its InChI code is provided as follows:
The canonical SMILES representation is also available for computational modeling and structural analysis. This compound exhibits a complex three-dimensional arrangement due to the presence of both the indole and piperazine rings.
4-[(Piperazin-1-yl)methyl]-1H-indole can undergo various chemical reactions:
4-[(Piperazin-1-yl)methyl]-1H-indole dihydrochloride appears as a white to off-white powder at room temperature. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 219.30 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Chemical properties involve stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
This compound has potential applications in pharmaceutical research, particularly in developing new treatments for psychiatric disorders due to its structural similarity to known psychoactive substances. It may also serve as a lead compound for synthesizing novel derivatives with enhanced efficacy or reduced side effects. Research continues into its biological activities, including anti-inflammatory and analgesic properties .
Nucleophilic substitution remains the most direct and widely employed strategy for constructing the C–N bond between the indole scaffold and the piperazine ring. This approach typically exploits the electrophilic character of the 3-position of the 1H-indole nucleus, particularly when functionalized as a methylene electrophile. The classical method involves reacting gramine derivatives (3-(dimethylaminomethyl)indole) with unprotected or N-protected piperazines. The reaction proceeds via an S~N~2 mechanism, where the nucleophilic piperazine nitrogen attacks the activated methylene carbon, displacing the dimethylamine leaving group [7] [9]. Key variables influencing yield and reaction rate include:
Alternative Electrophiles: Recent advancements explore in situ generation of highly reactive (1H-indol-3-yl)methyl halides (e.g., bromide 6a). However, traditional batch synthesis often fails due to rapid dimerization/oligomerization of these unstable intermediates [9]. Microflow technology offers a solution by enabling rapid generation (0.02 seconds) and immediate reaction (0.1 seconds) with piperazine nucleophiles at 25°C, suppressing side reactions and achieving isolated yields of 75-90% for various piperazine conjugates [9].
Table 1: Nucleophilic Substitution Approaches for Synthesizing 4-[(Piperazin-1-yl)methyl]-1H-indole Derivatives
| Electrophile | Nucleophile | Conditions | Yield (%) | Key Advantages/Limitations |
|---|---|---|---|---|
| Gramine (Br or I salt) | Unprotected Piperazine | DMF, 80°C, 6-12h | 70-85 | Simple setup; risk of dialkylation |
| Gramine (Br salt) | N-Boc-Piperazine | CH~3~CN, Reflux, 8h | 80-92 | Prevents dialkylation; requires deprotection |
| (1H-Indol-3-yl)methyl bromide (6a, in situ) | N-Methylpiperazine | Microflow reactor, 25°C, 0.1s | 75-90 | Suppresses oligomerization; technical setup |
| 1-(Chloromethyl)-1H-indole | N-Carboxyethylpiperazine | K~2~CO~3~, DMSO, 100°C, 10h | 60-75 | Applicable to N1-substituted indoles; harsher conditions |
Selective N-methylation of the piperazine ring within the 4-[(piperazin-1-yl)methyl]-1H-indole scaffold is crucial for modulating pharmacokinetic properties and receptor affinity. Standard methylation reagents include formaldehyde/formic acid (Eschweiler-Clarke conditions), methyl iodide, and dimethyl sulfate.
Structural Impact: Introducing the N-methyl group significantly alters the molecule's properties. For instance, compound 6p (featuring a 4-methylpiperazine moiety linked via methylene to a difluoromethylated indole) demonstrated a 30-fold increase in AUC (267 ng·h/mL) and improved oral bioavailability (34.39%) in rats compared to its non-methylated analogue 6a (AUC 9.37 ng·h/mL, bioavailability 5.95%) [1]. This underscores the critical role of N-methylation in optimizing drug-like properties.
Synthesis Scheme:
Optimizing reaction media and catalytic systems is paramount for achieving high efficiency and selectivity in multi-step syntheses of 4-[(piperazin-1-yl)methyl]-1H-indole derivatives. Key considerations encompass the nucleophilic substitution step and potential upstream indole functionalization.
Water/Organic Biphasic Systems: Employed with phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) for greener synthesis. While reducing organic solvent use, yields can be lower (60-75%) and reaction times longer [7].
Catalysis for Challenging Couplings:
Flow Chemistry Advantages: Implementing nucleophilic substitutions in microflow reactors enhances mass/heat transfer, reduces reaction times from hours to seconds, and improves handling of unstable intermediates like (1H-indol-3-yl)methyl halides. Precise temperature control (25°C) and millisecond mixing suppress oligomerization, achieving yields >85% [9].
Purifying 4-[(piperazin-1-yl)methyl]-1H-indole and its derivatives presents significant challenges due to the presence of polar basic functionalities, structural similarities to byproducts (dialkylated piperazines, unreacted starting materials), and the inherent instability of some intermediates.
Advanced Purification Strategies:
Table 2: Purification Techniques for 4-[(Piperazin-1-yl)methyl]-1H-indole Derivatives
| Technique | Key Conditions | Purity Achieved (%) | Suitability for Scale | Handles Instability? |
|---|---|---|---|---|
| Basic Alumina Chromatography | CH~2~Cl~2~/MeOH/NH~4~OH gradients | 90-95 | Pilot Scale | Moderate |
| Cation-Exchange Chromatography | Aqueous buffer salt gradients | >98 | Industrial Scale | Yes |
| Countercurrent Chromatography | HEMWat solvent systems | >97 | Lab Scale | Yes |
| Integrated Microflow Processing | Direct extraction/crystallization of product stream | >95 | Lab/Pilot Scale | Yes (avoids intermediate) |
List of Key Compounds Discussed:
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9